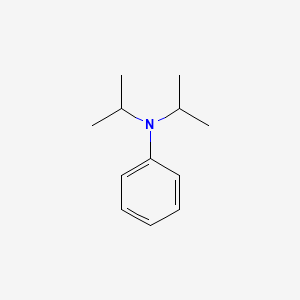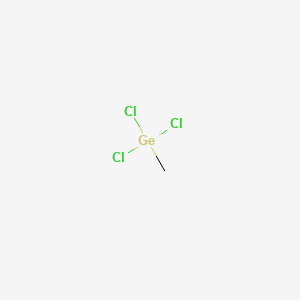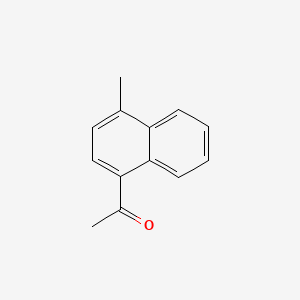
N,N-二异丙基苯胺
描述
N,N-Diisopropylaniline is an organic compound with the molecular formula C12H19N. It is a derivative of aniline where the hydrogen atoms on the nitrogen are replaced by two isopropyl groups. This compound is known for its use in various chemical syntheses and industrial applications due to its unique chemical properties .
科学研究应用
N,N-Diisopropylaniline is utilized in several scientific research applications:
作用机制
Target of Action
N,N-Diisopropylaniline is a type of N,N-dialkylaniline
Mode of Action
N,N-Diisopropylaniline has been reported to form borane adducts, which are used as hydroborating agents . Hydroboration is a chemical process that involves the addition of a borane (BH3) to unsaturated organic compounds, including alkenes and alkynes. The thermal dissociation of the borane-N,N-Diisopropylaniline adduct affords gaseous diborane .
Pharmacokinetics
Its physical properties such as its liquid form, boiling point of 95-96 °c/11 mmhg (lit), and density of 091 g/mL at 25 °C (lit) may influence its pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of N,N-Diisopropylaniline’s action largely depend on the specific reactions it is involved in. As a hydroborating agent, it can facilitate the addition of boron atoms to organic compounds, potentially altering their chemical structure and properties .
准备方法
Synthetic Routes and Reaction Conditions
N,N-Diisopropylaniline can be synthesized by reacting bromobenzene with diisopropylamine. This reaction typically involves the use of a base to facilitate the nucleophilic substitution of the bromine atom by the diisopropylamine group .
Industrial Production Methods
In industrial settings, N,N-Diisopropylaniline is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
化学反应分析
Types of Reactions
N,N-Diisopropylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinonimines.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinonimines and aminoquinones.
Reduction: Secondary amines.
Substitution: Various substituted anilines.
相似化合物的比较
Similar Compounds
- N,N-Dibutylaniline
- 2,6-Diisopropylaniline
- N,N-Diisopropylmethylamine
- N,N-Diisopropylethylamine
Uniqueness
N,N-Diisopropylaniline is unique due to its specific structure, which imparts distinct chemical properties. The presence of two isopropyl groups on the nitrogen atom enhances its steric hindrance, making it less reactive compared to other aniline derivatives. This property is particularly useful in selective chemical reactions where controlled reactivity is desired .
属性
IUPAC Name |
N,N-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)13(11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSARSKQWCLSJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042189 | |
| Record name | N,N-Diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4107-98-6 | |
| Record name | N,N-Bis(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4107-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diisopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004107986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diisopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIISOPROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEP9PKA41K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N,N-diisopropylaniline useful in organic synthesis, and how does its structure contribute to this?
A1: N,N-diisopropylaniline serves as a valuable reagent in organic synthesis, specifically in generating benzyne intermediates. [] Its utility stems from the ability of its triflate derivative (phenyl triflate) to react with strong bases like LDA, leading to the formation of benzyne. This reactive intermediate can then be trapped by various nucleophiles, providing a route to diversely substituted aromatic compounds. The bulky isopropyl groups on the nitrogen atom likely contribute to the success of this reaction by hindering nucleophilic attack at the nitrogen, favoring benzyne formation instead.
Q2: Are there any advantages to using N,N-diisopropylaniline as a benzyne precursor compared to other methods?
A2: Yes, utilizing N,N-diisopropylaniline as a precursor for generating benzyne offers significant advantages over traditional methods. [] Firstly, this approach allows for the use of phenols as starting materials, which are readily available and versatile building blocks in organic synthesis. Secondly, the yields of diisopropylarylamines obtained through this method are notably higher than those achieved using alternative benzyne precursors. This improvement in yield signifies a more efficient and cost-effective synthetic route.
Q3: Can N,N-diisopropylaniline be used to create stable borane adducts for hydroboration reactions?
A3: Yes, N,N-diisopropylaniline can form a stable adduct with borane (H3B:NPhPri2), but this adduct is a solid at room temperature. [] While solid borane adducts can be used for hydroboration, liquid adducts are generally preferred for their ease of handling. The research explored several N,N-dialkylaniline derivatives and found that replacing one isopropyl group with smaller alkyl groups (methyl, ethyl, n-propyl) led to liquid borane adducts at room temperature. These liquid adducts proved effective in hydroboration reactions with 1-octene. This highlights how subtle structural modifications can significantly impact the physical properties and applications of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)
